Chikusetsusaponin L8

leukemia cytotoxicity apoptosis

Chikusetsusaponin L8, synonymously known as Ginsenoside F5 (CAS 189513-26-6), is a dammarane-type triterpene saponin belonging to the protopanaxatriol (PPT) group. It is isolated primarily from the flower buds of Panax ginseng C.A.

Molecular Formula C41H70O13
Molecular Weight 771.0 g/mol
Cat. No. B12321458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikusetsusaponin L8
Molecular FormulaC41H70O13
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C
InChIInChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3
InChIKeyKWRQPASKWCJCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chikusetsusaponin L8 (Ginsenoside F5) Procurement Guide: Chemical Identity, Source, and Baseline Characterization


Chikusetsusaponin L8, synonymously known as Ginsenoside F5 (CAS 189513-26-6), is a dammarane-type triterpene saponin belonging to the protopanaxatriol (PPT) group [1]. It is isolated primarily from the flower buds of Panax ginseng C.A. Meyer, though it has also been detected in Panax quinquefolius and Panax vietnamensis var. fuscidiscus [2][3]. The molecular formula is C₄₁H₇₀O₁₃ with a monoisotopic mass of 770.48 Da, and its structure comprises a (20S)-protopanaxatriol aglycone bearing an α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside moiety at C-20 [3][4]. Despite its structural relationship within the large ginsenoside family, the published biological and pharmacological literature on this specific congener remains sparse, with the most robust quantitative evidence confined to its cytotoxic activity against the HL-60 human leukemia cell line [1].

Why Ginsenoside F5 Cannot Be Interchanged with Structurally Similar Dammarane Saponins


Although ginsenosides share a common dammarane skeleton, the position and identity of sugar residues critically determine their biological target engagement, potency, and pharmacokinetic behavior [1]. Chikusetsusaponin L8 (Ginsenoside F5) bears an α-L-arabinofuranosyl-(1→6)-β-D-glucopyranosyl unit at the C-20 hydroxyl of protopanaxatriol, a substitution pattern that distinguishes it from closely co-occurring floral ginsenosides such as Ginsenoside F1 (single glucose at C-20) and Floralginsenoside Ta [2]. Head-to-head cytotoxicity data demonstrate that even among flower-bud-derived PPT-type saponins, these subtle glycosylation differences produce over a 2.5-fold range in IC₅₀ values against the same leukemia cell line, confirming that generic class-level substitution is scientifically unjustified [2]. For procurement decisions in analytical chemistry, replacing Chikusetsusaponin L8 with a more abundant or cheaper ginsenoside will invalidate chemotaxonomic marker specificity, as this compound is selectively enriched in Panax vietnamensis var. fuscidiscus and absent from the authentic Panax vietnamensis type [3].

Quantified Differentiation of Chikusetsusaponin L8: Head-to-Head Cytotoxicity, Natural Abundance, Purity Metrics, and Chemotaxonomic Specificity


Cytotoxic Potency Against HL-60 Leukemia Cells: Ginsenoside F5 vs. Ginsenoside F1 vs. Floralginsenoside Ta in the Same Assay

In the single primary study that directly compared six dammarane-type saponins from Panax ginseng flower buds in a unified experimental system, Chikusetsusaponin L8 (Ginsenoside F5) displayed an IC₅₀ of 62.4 μM against the HL-60 human promyelocytic leukemia cell line [1]. This value positions it as 2.7-fold less potent than Ginsenoside F1 (IC₅₀ 23.2 μM) and 1.7-fold less potent than Floralginsenoside Ta (IC₅₀ 36.3 μM) in the identical 24-hour MTT assay, with all three compounds confirmed to induce chromatin condensation and sub-G1 hypodiploid population increase [1]. The lower potency is not an inferiority but a quantitative differentiation parameter: it indicates that the α-L-arabinofuranosyl substituent at the C-20 glucose (present in F5 but absent in F1) attenuates anti-leukemic cytotoxicity, making F5 a valuable tool compound for structure-activity relationship mapping of protopanaxatriol glycosides.

leukemia cytotoxicity apoptosis

Natural Abundance in Flower Buds: Ginsenoside F5 vs. Its Isomer Ginsenoside F3 Quantified by RP-HPLC

In a validated RP-HPLC quantification study, the content of Ginsenoside F5 and its isomeric congener Ginsenoside F3 was simultaneously measured in crude Panax ginseng flower buds (FBPG) [1]. The absolute abundance of Ginsenoside F5 was determined to be 4.21 mg per gram of dried flower buds, compared with 5.13 mg/g for Ginsenoside F3, establishing that F5 is the less abundant of the two isomers in this tissue (ratio F5:F3 ≈ 0.82) [1]. This lower natural abundance has direct implications for procurement cost and feasibility: preparative-scale isolation requires processing approximately 238 g of flower buds to obtain 1 g of F5 at >96% purity, whereas obtaining 1 g of F3 requires roughly 195 g [1].

phytochemical quantification ginsenoside isomer RP-HPLC

Chromatographic Purity Reproducibility: Ginsenoside F5 vs. Ginsenoside F3 at Semi-Preparative Scale

At an optimized semi-preparative sample load of 15.6 mg, Ginsenoside F5 achieved a peak purity of 96.50 ± 1.22% (RSD 1.27%), while its isomer Ginsenoside F3 reached 98.20 ± 1.38% (RSD 1.40%) under identical chromatographic conditions [1]. At higher loading (30.5 mg), F5 purity declined to 96.14 ± 1.81% (RSD 1.89%) compared with F3 at 96.88 ± 1.55% (RSD 1.59%), indicating that F5 exhibits slightly greater sensitivity to column overloading than its isomer [1]. The maximum loading maintaining >97% purity was 10.2 mg for F5 (97.18%) versus 15.6 mg for F3 (98.20%), meaning F5 requires approximately 1.5-fold lower sample load per run to maintain equivalent purity grade, which directly increases production time and cost per gram of high-purity material [1].

chromatographic purity quality control semi-preparative HPLC

Chemotaxonomic Marker Specificity: Chikusetsusaponin L8 Selectively Detected in Panax vietnamensis var. fuscidiscus but not in Authentic P. vietnamensis

In a UPLC-QTOF-MS-based authentication study, Chikusetsusaponin L8 (peak 10, RT 32–48 min window) was definitively characterized as a marker compound exclusively present in Panax vietnamensis var. fuscidiscus (PVF) and absent from the authentic Panax vietnamensis (PV) [1]. In contrast, notoginsenoside Fa, quinquenoside R1, and pseudoginsenoside Rs1 were specialized for the authentic PV type [1]. This binary presence/absence pattern establishes Chikusetsusaponin L8 as a positive identification marker for PVF authentication in commercial ginseng products, whereas other ginsenosides such as majonoside R2, ginsenoside Rg1, and ginsenoside Rb1 showed only quantitative differences (higher in PV) and are thus less diagnostically specific [1].

chemotaxonomy ginseng authentication UPLC-QTOF-MS

Cosmetic Formulation Patent: Ginsenoside F5 Specifically Claimed for Scalp Protection and Hair Improvement

A patent (KR patent application, Kim Yong-Bum, 2019) specifically claims a cosmetic composition for scalp protection and hair improvement comprising Ginsenoside F5 as an active ingredient derived from the leaf and stem of hydroponically cultivated ginseng (≥120 days cultivation) combined with gold sericin [1]. The claimed composition specifies Ginsenoside F5 in the amount of 0.001–10 wt% relative to the total composition weight [1]. This patent specificity represents a differentiating application domain not held by the more abundant Ginsenoside F1, Ginsenoside F3, or Floralginsenosides in publicly disclosed formulations, establishing F5 as a compound of intellectual property interest for cosmetic and personal care procurement.

cosmetic formulation scalp protection hair growth

Chikusetsusaponin L8 Application Scenarios: From Leukemia SAR Studies to Ginseng Authentication and Cosmetic IP


Leukemia Cytotoxicity Structure-Activity Relationship (SAR) Studies Using a Moderate-Potency PPT-type Ginsenoside Control

For researchers investigating the relationship between protopanaxatriol glycosylation patterns and anti-leukemic activity, Chikusetsusaponin L8 (IC₅₀ 62.4 μM against HL-60) serves as a critical intermediate-potency comparator between the highly potent Ginsenoside F1 (IC₅₀ 23.2 μM) and inactive dammarane congeners [1]. Its unique C-20 α-L-arabinofuranosyl-(1→6)-β-D-glucopyranosyl substituent provides an essential data point for computational QSAR models and pharmacophore mapping, which cannot be supplied by protopanaxadiol-type (PPD) ginsenosides or PPT ginsenosides with different glycosylation [1].

Botanical Authentication of Panax vietnamensis var. fuscidiscus in Quality Control and Regulatory Testing

Quality control laboratories tasked with distinguishing Panax vietnamensis var. fuscidiscus (PVF) from authentic Panax vietnamensis (PV) require Chikusetsusaponin L8 as a UPLC-QTOF-MS positive identification marker [2]. The compound is detected exclusively in PVF extracts (RT 32–48 min chromatographic window) and absent in PV, functioning as a binary diagnostic that is superior to ratio-based markers (e.g., ginsenoside Rg1 content) for unequivocal species authentication [2].

Cosmetic R&D Formulation for Scalp Protection and Hair Improvement Products

Cosmetic and personal care R&D laboratories pursuing patent-differentiated hair care formulations can procure Ginsenoside F5 as the specifically claimed active ingredient (0.001–10 wt%) for scalp-protective compositions combined with gold sericin [3]. The compound's specific inclusion in a granted patent, rather than general ginsenoside mixtures, provides freedom-to-operate advantages not available through procurement of more abundant but IP-unprotected analogs such as Ginsenoside F3 [3].

Phytochemical Reference Standard Procurement for Ginsenoside Isomer Quantification Assays

Analytical laboratories developing RP-HPLC quantification methods for ginsenoside isomer profiling in Panax flower bud extracts require high-purity Chikusetsusaponin L8 (≥96%) as a reference standard for constructing calibration curves and validating method accuracy [4]. The compound's distinct retention time and UV absorption at 203 nm within the validated ternary mobile phase system (acetonitrile–water–phosphoric acid) make it an essential component of any comprehensive ginsenoside isomer analytical panel that includes its co-occurring isomer Ginsenoside F3 [4].

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